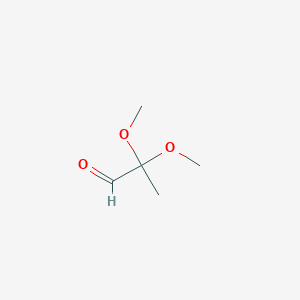
2,2-Dimethoxypropanal
説明
2,2-Dimethoxypropanal is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethoxypropanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethoxypropanal including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Rapid Dehydration of Biological Tissues for Microscopy
2,2-Dimethoxypropanal (DMP) is widely used for chemically dehydrating biological tissues for electron and scanning electron microscopy. It maintains the ultrastructural integrity of various tissues, such as algae, plant, and animal tissues, offering a simpler and quicker alternative to traditional methods like physical solvent exchange (Muller & Jacks, 1975); (Maser & Trimble, 1977).
Preparation of Methyl Esters
DMP is utilized in the preparation of methyl esters, acting as a water scavenger during esterification. It reacts rapidly with water in the presence of strong acid to form methanol and acetone, playing a crucial role in organic synthesis and analysis (Radin, Hajra, & Akahori, 1960).
Histological Applications
DMP significantly shortens the time required for dehydration and clearing in histological techniques, including its use in aquaculture research for rapid histological results. The quality and histological appearance of tissues treated with DMP are similar to those using conventional methods (Ruiter, Banning, & Willemse, 1981); (Möller & Möller, 1994).
Molecular Conformation Studies
Research on the molecular conformation of DMP has been conducted, providing insights into its behavior in different phases like vapor, liquid, and solid. Such studies are crucial for understanding the chemical and physical properties of DMP (Kumar & Verma, 1974).
Conversion of Fatty Acids to Methyl Esters
DMP facilitates the conversion of free fatty acids in oils, such as cod oil, to methyl esters. This process is vital in reducing the free fatty acid content in oils, making it a valuable tool in food and lipid chemistry (Ackman, Gallay, Jangaard, & Hughes, 1962).
Synthesis and Chromatography Applications
DMP plays a role in the synthesis of various compounds and assists in chromatographic analyses. Its properties are exploited in reactions and as a component in analytical methods (McLellan & Thornalley, 1992); (Pério, Dozias, & Hamelin, 1998).
Environmental and Economic Benefits
The use of DMP in chemical processes offers both environmental and economic advantages. It enables faster and more efficient synthesis under environmentally benign conditions, making it a sustainable choice in chemical production (Pério et al., 1998).
Crystallographic Studies
DMP has been used in crystallographic studies to understand its structure and behavior under different conditions. Such research is important for the development of new materials and understanding chemical interactions (Fedyanin et al., 2019).
Antibacterial Applications
Research has also explored the use of DMP in synthesizing compounds with antibacterial properties. This is particularly significant in the fight against drug-resistant bacterial strains (Liu et al., 2013).
特性
IUPAC Name |
2,2-dimethoxypropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(4-6,7-2)8-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJDEJZHYRTMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxypropanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




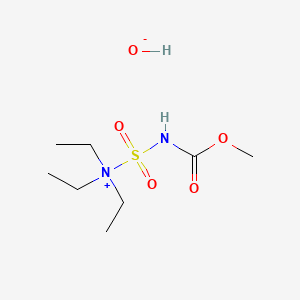
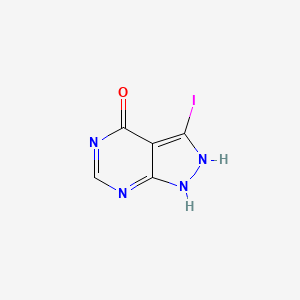

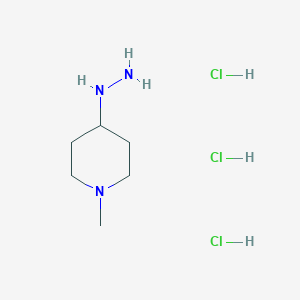
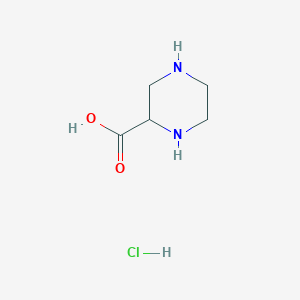
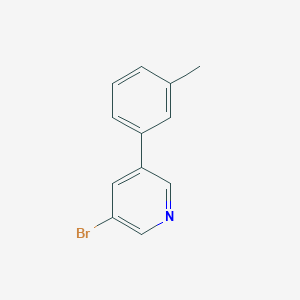
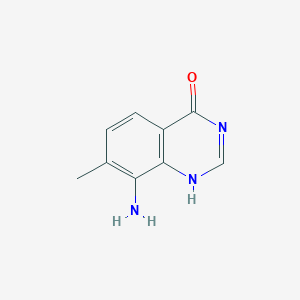
![6-(1-aminoethyl)-4-[3-(dimethylamino)propyl]-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one dihydrochloride](/img/structure/B7853820.png)
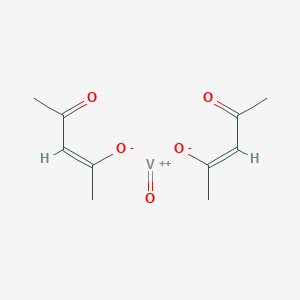
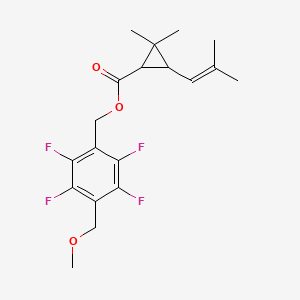
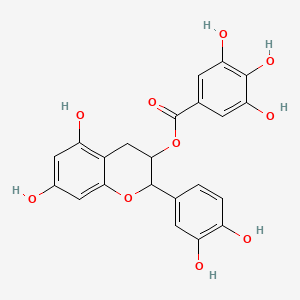
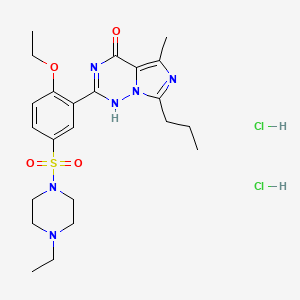
![(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol](/img/structure/B7853863.png)